An In-Depth Technical Guide to 3-Bromo-4-chloropentafluorobutyric Acid: A Versatile Halogenated Building Block
An In-Depth Technical Guide to 3-Bromo-4-chloropentafluorobutyric Acid: A Versatile Halogenated Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-4-chloropentafluorobutyric acid (CAS Number: 216393-99-6), a unique polyhalogenated carboxylic acid. Drawing upon established principles of organic chemistry and insights into its potential utility, this document will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and prospective applications, particularly as a versatile building block in the realm of medicinal chemistry and drug development.
Compound Profile and Physicochemical Properties
3-Bromo-4-chloropentafluorobutyric acid, with the IUPAC name 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid, is a structurally complex short-chain carboxylic acid. The presence of five fluorine atoms, in addition to bromine and chlorine, imparts distinct electronic and steric properties that make it an intriguing candidate for the synthesis of novel molecules.
Table 1: Physicochemical Properties of 3-Bromo-4-chloropentafluorobutyric acid
| Property | Value | Source |
| CAS Number | 216393-99-6 | [] |
| Molecular Formula | C₄HBrClF₅O₂ | [] |
| Molecular Weight | 291.4 g/mol | [] |
| IUPAC Name | 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | [] |
| Boiling Point | 174.5°C at 760 mmHg | [] |
| Purity | Typically available at ≥95% | [] |
| Physical State | Liquid (at standard conditions) | |
| Solubility | Expected to be soluble in organic solvents. |
Note: Some physical properties are inferred based on its structure and data for similar compounds due to limited direct experimental data in publicly available literature.
Plausible Synthesis and Methodologies
A potential synthetic pathway could involve the halogenation of a suitable fluorinated precursor. For instance, starting from a commercially available pentafluorobutyric acid derivative, selective bromination and chlorination could be achieved.
Proposed Synthetic Workflow:
The following represents a hypothetical, yet chemically sound, approach to the synthesis of the target molecule. This protocol is intended for conceptual understanding and would require experimental validation.
Caption: Proposed synthetic workflow for 3-Bromo-4-chloropentafluorobutyric acid.
Detailed Experimental Protocol (Hypothetical):
Step 1: Selective Bromination of a Pentafluorobutyric Acid Derivative
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Rationale: The initial step would likely involve the selective introduction of a bromine atom at the C3 position. This could potentially be achieved through a radical-mediated reaction or by using a brominating agent under controlled conditions to favor substitution at the more sterically accessible and electronically favorable position.
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Procedure: a. A suitable pentafluorobutyric acid ester is dissolved in an inert solvent (e.g., carbon tetrachloride). b. A brominating agent, such as N-bromosuccinimide (NBS), is added, along with a radical initiator like azobisisobutyronitrile (AIBN). c. The reaction mixture is heated under reflux and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). d. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. e. The crude product is purified by column chromatography to yield the 3-bromo-pentafluorobutyric acid ester.
Step 2: Selective Chlorination and Hydrolysis
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Rationale: The subsequent step would involve the introduction of a chlorine atom at the C4 position. This is a challenging transformation due to the presence of multiple fluorine atoms and a bromine atom. A direct chlorination might be difficult; therefore, a functional group interconversion approach might be necessary. However, for the purpose of this conceptual protocol, a direct chlorination is outlined.
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Procedure: a. The 3-bromo-pentafluorobutyric acid ester is dissolved in a suitable solvent. b. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) with a radical initiator, or a metal-catalyzed chlorination could be explored. c. The reaction conditions (temperature, light exposure) would need to be carefully optimized to achieve the desired regioselectivity. d. Following the chlorination, the ester would be hydrolyzed to the carboxylic acid using standard procedures (e.g., acid or base-catalyzed hydrolysis). e. The final product, 3-Bromo-4-chloropentafluorobutyric acid, would be purified by distillation or crystallization.
Reactivity and Potential as a Synthetic Building Block
The reactivity of 3-Bromo-4-chloropentafluorobutyric acid is dictated by the interplay of its functional groups: the carboxylic acid, the C-Br bond, and the C-Cl bond, all influenced by the heavily fluorinated backbone.
Caption: Key reactive sites of 3-Bromo-4-chloropentafluorobutyric acid.
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Carboxylic Acid Group: The carboxylic acid functionality is expected to undergo typical reactions such as esterification, amidation, and conversion to the acid chloride. The high degree of fluorination will increase the acidity of the carboxylic acid.
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Carbon-Bromine Bond: The C-Br bond is the most likely site for nucleophilic substitution or for participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of substituents at the C3 position. The reactivity of this bond will be influenced by the electron-withdrawing nature of the adjacent fluorine and the perfluoroethyl group.
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Carbon-Chlorine Bond: The C-Cl bond is generally less reactive than the C-Br bond towards nucleophilic attack and oxidative addition in cross-coupling reactions. This differential reactivity could be exploited for sequential, site-selective modifications of the molecule.
This differential reactivity of the C-Br and C-Cl bonds makes 3-Bromo-4-chloropentafluorobutyric acid a potentially valuable building block for creating complex molecules with precise substitution patterns.
Applications in Drug Development and Medicinal Chemistry
While there are no specific, documented applications of 3-Bromo-4-chloropentafluorobutyric acid in the current literature, its structural features suggest several potential uses in drug discovery and development. Halogenated compounds are prevalent in pharmaceuticals, and butyric acid derivatives have shown promise as anti-neoplastic agents.[4][5][6][7]
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As a Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of novel drug candidates. The carboxylic acid can be converted to various amides or esters to interact with biological targets, while the halogenated backbone can be used to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.
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Introduction of a Halogenated Motif: The incorporation of fluorine, chlorine, and bromine can significantly impact a molecule's biological activity. Fluorine can enhance binding affinity and metabolic stability, while bromine and chlorine can participate in halogen bonding, a significant interaction in drug-receptor binding.
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Prodrug Design: Butyric acid itself is a histone deacetylase (HDAC) inhibitor with anticancer properties, but it has a very short half-life.[4][5][6][7] Derivatives of butyric acid are often developed as prodrugs to improve their pharmacokinetic profiles. 3-Bromo-4-chloropentafluorobutyric acid could be used to create novel prodrugs of butyric acid or other active pharmaceutical ingredients.
Safety and Handling
Based on available safety data for similar compounds, 3-Bromo-4-chloropentafluorobutyric acid is expected to be a hazardous substance.
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Hazards: Likely to be corrosive and may cause severe skin burns and eye damage.[8][9][10][11][12][13] Harmful if swallowed or inhaled.
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Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion
3-Bromo-4-chloropentafluorobutyric acid is a unique and potentially valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its polyhalogenated structure offers a combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents. While further research is needed to fully elucidate its synthesis, reactivity, and biological activity, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.
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